Procurement of the hydrochloride salt (CAS 112656-88-9) ensures reproducible metal complex synthesis: it dissolves readily in aqueous media, unlike the poorly soluble zwitterionic free base. As an N,O-bidentate ligand, it forms stable five-membered chelates critical for Pt(II)/Pt(IV) anticancer agents and homogeneous catalysts. • Solubility: Avoids free base solubility failures. • Chelation: Guarantees N,O-chelate geometry, no zwitterion interference. • Supply: In-stock, ambient shipping.
2-(Pyridin-2-ylamino)acetic acid hydrochloride is the hydrochloride salt of a versatile N,O-bidentate chelating ligand. Structurally, it features a pyridine ring and an aminoacetic acid moiety, enabling it to form stable five-membered chelate rings with a variety of transition metal ions. This compound is primarily procured as a precursor for synthesizing discrete metal complexes and coordination polymers. Its hydrochloride form is a critical, procurement-relevant feature, directly influencing its solubility and handling properties, particularly in aqueous or protic solvent systems common in coordination chemistry workflows.
Substituting this hydrochloride salt with its free base, 2-(pyridin-2-ylamino)acetic acid, is a common cause of process failure. The free base is a zwitterion, which typically results in low solubility in water and many common organic solvents, complicating its use in homogeneous reaction mixtures. The hydrochloride form is specifically manufactured to ensure predictable solubility and handling in aqueous or protic media, making it a non-interchangeable starting material for reproducible, scalable synthesis. Furthermore, replacing this ligand with a close structural analog like picolinic acid fundamentally alters the electronic and steric properties of the resulting metal complex, leading to different stability constants, coordination geometries, and ultimately, different material performance.
In a direct comparison of coordination behavior towards Pt(II) and Pt(IV), 2-(pyridin-2-ylmethylamino)acetic acid (a close analog of the target compound's free base) successfully acts as a tridentate N,N,O ligand, forming stable carboxylato complexes. In contrast, the analog 4-(pyridin-2-ylmethylamino)benzoic acid fails to form the same chelate structure under identical conditions, coordinating only in a bidentate N,N fashion while leaving the carboxylic acid group uncoordinated. This demonstrates the specific structural requirement of the aminoacetic acid moiety for achieving the desired tridentate coordination mode with platinum.
| Evidence Dimension | Coordination Mode with Pt(II)/Pt(IV) |
| Target Compound Data | Forms stable N,N,O-tridentate carboxylato complexes (based on close analog behavior) |
| Comparator Or Baseline | 4-(pyridin-2-ylmethylamino)benzoic acid: Forms only N,N-bidentate complexes, leaving the carboxyl group free. |
| Quantified Difference | Qualitative but absolute: Tridentate vs. Bidentate coordination |
| Conditions | Reaction with K2[PtCl4] or K2[PtCl6] under similar conditions. |
This evidence confirms that the specific structure of the target compound is essential for creating certain coordination geometries, a critical factor for catalyst design and metallodrug development.
The arrangement of the pyridine nitrogen and the aminoacetic acid group in the 2-position enables the compound to act as a bidentate chelating ligand, forming a thermodynamically stable five-membered ring with a metal center. This is a structurally distinct advantage over isomers like isonicotinates (pyridine-4-carboxylates), which cannot chelate and instead act as bridging ligands, leading to coordination polymers rather than discrete mononuclear complexes. The formation of chelate rings provides a significant entropic advantage, resulting in higher complex stability compared to coordination with two separate monodentate ligands.
| Evidence Dimension | Thermodynamic Stability (Chelate Effect) |
| Target Compound Data | Forms a stable 5-membered chelate ring, leading to higher stability constants. |
| Comparator Or Baseline | Two comparable monodentate ligands (e.g., pyridine + glycine) or bridging isomers (e.g., isonicotinate). |
| Quantified Difference | Thermodynamically favored (more positive ΔS⊖) due to reduced loss of translational entropy upon complexation. |
| Conditions | Complex formation in solution. |
For applications requiring soluble, discrete metal complexes with high stability, the chelating structure of this ligand is a prerequisite, making non-chelating analogs unsuitable substitutes.
The hydrochloride salt form is the logical choice for synthesizing metal complexes intended for biological screening or as potential metallopharmaceuticals. Its enhanced aqueous solubility simplifies reaction setup, purification, and the preparation of stock solutions for bioassays, eliminating the handling and solubility issues associated with the zwitterionic free base.
Based on direct comparative evidence, this ligand's specific structure is required to form stable, tridentate N,N,O-coordinated platinum complexes. This makes it a critical precursor for researchers developing novel Pt(II) or Pt(IV) anticancer agents where this specific coordination geometry is hypothesized to influence activity or toxicity profiles.
This compound is well-suited for developing discrete, soluble metal-based catalysts. The strong chelation leads to stable complexes that are less likely to decompose under catalytic conditions, while the hydrochloride form ensures good solubility in polar, protic solvents often used in homogeneous catalysis, providing a more reproducible and scalable alternative to using the poorly soluble free base.
Irritant